![molecular formula C₂₂H₃₇NO₂ B1144937 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine CAS No. 1313876-85-5](/img/structure/B1144937.png)
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine
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Overview
Description
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is a complex organic compound with a unique structure that includes a dioxane ring and an octylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine typically involves multiple steps. One common route starts with the preparation of the dioxane ring, followed by the introduction of the octylphenyl group and the amine functionality. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be used in various chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying existing functional groups or reducing double bonds.
- Substitution Reactions : Replacing functional groups with others.
Biology
Research indicates potential bioactivity of this compound:
- Drug Discovery : It may be investigated for therapeutic effects against various diseases due to its structural properties.
- Biochemical Studies : The compound can interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Medicine
Given its potential bioactivity, 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine may be explored for:
- Therapeutic Applications : Investigating its efficacy in treating conditions influenced by its interaction with biological targets.
Industry
The compound's unique properties may lead to applications in creating new materials with specialized characteristics:
- Material Science : Development of polymers or other materials that leverage its chemical structure for enhanced performance .
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-yl carbamic acid 1,1-dimethylethyl ester
- 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-yl carbamate
Uniqueness
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and an octylphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.
- Molecular Formula: C22H37NO2
- Molecular Weight: 347.53 g/mol
- CAS Number: 1313876-85-5
- Appearance: Light yellow oil
- Solubility: Soluble in DCM, ethyl acetate, and methanol
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dioxane ring and subsequent introduction of the octylphenyl group. The synthesis requires careful control of reaction conditions to achieve high purity and yield.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and potential neuroprotective effects.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can influence key cellular pathways and functions.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of compounds similar to this compound using a xylene-induced ear edema model in mice. The results demonstrated significant inhibition of inflammation in several tested compounds, indicating the potential for therapeutic applications in inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to assess the acetylcholinesterase (AChE) inhibitory activity of related compounds. The findings suggest that structural modifications can enhance potency against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .
Comparative Analysis with Similar Compounds
Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Donepezil (standard) | 2.16 ± 0.12 | 4.5 ± 0.11 |
Analog with similar structure | 0.10 ± 0.05 | 0.20 ± 0.050 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the phenyl ring significantly affect biological activity. The position and nature of these substituents can modulate the compound's interaction with target enzymes .
Properties
IUPAC Name |
2,2-dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-22(23)17-24-21(2,3)25-18-22/h11-14H,4-10,15-18,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUSVFMWLWVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(OC2)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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